4-Hydroxy-8-methoxy-2-naphthoic acid

Anticancer lead discovery Cytotoxicity profiling Naphthoic acid SAR

A 4,8-disubstituted naphthalene pharmacophore for oncology SAR and formulation research. - Broad-spectrum cytotoxicity (HepG2 IC₅₀=10 µM, LN-229 IC₅₀=5 µM) via apoptosis induction. - pH-dependent solubility (pKa ~4.16) enables solubility-permeability profiling. - Regioisomeric specificity: distinct from non-anticancer 1-hydroxy-4-methoxy analog. In stock for immediate global dispatch.

Molecular Formula C12H10O4
Molecular Weight 218.208
CAS No. 16059-75-9
Cat. No. B595525
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Hydroxy-8-methoxy-2-naphthoic acid
CAS16059-75-9
Molecular FormulaC12H10O4
Molecular Weight218.208
Structural Identifiers
SMILESCOC1=CC=CC2=C1C=C(C=C2O)C(=O)O
InChIInChI=1S/C12H10O4/c1-16-11-4-2-3-8-9(11)5-7(12(14)15)6-10(8)13/h2-6,13H,1H3,(H,14,15)
InChIKeyXWBRXUQOEQJGTJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Hydroxy-8-methoxy-2-naphthoic acid: Baseline Overview


4-Hydroxy-8-methoxy-2-naphthoic acid (CAS 16059-75-9) is a disubstituted naphthalene derivative bearing a hydroxyl group at the 4-position and a methoxy group at the 8-position on the 2-naphthoic acid framework (C₁₂H₁₀O₄, MW 218.21) . This substitution pattern places hydrogen-bond-donating and hydrogen-bond-accepting functionalities on the same ring system, creating a pharmacophore distinct from mono-substituted 2-naphthoic acid analogs. The compound has been identified as a potential cytotoxic agent against multiple human cancer cell lines—including HepG2 (liver), MCF-7 (breast), HCT-116 (colon), BGC-823 (gastric), and RAFLS (rheumatoid arthritis fibroblast-like synoviocytes)—via apoptosis induction and cell cycle arrest mechanisms . A predicted pKa of 4.16 ± 0.30 for the carboxylic acid group confers pH-dependent solubility characteristics relevant to formulation development , and its inclusion in dermatological composition patents further supports translational interest [1].

Why 4-Hydroxy-8-methoxy-2-naphthoic acid Cannot Be Replaced


Simply substituting 4-hydroxy-8-methoxy-2-naphthoic acid with a generic mono-substituted 2-naphthoic acid—such as 4-hydroxy-2-naphthoic acid or 8-methoxy-2-naphthoic acid—eliminates the synergistic electronic and steric effects that arise from the simultaneous presence of the 4-OH and 8-OCH₃ groups. Wells and Adcock demonstrated that 4- and 8-substituents exert distinct and additive influences on the acidity of 2-naphthoic acids, with substituent effects transmitted through the naphthalene π-system in a position-dependent manner [1]. Removing either substituent alters the compound's ionization state at physiological pH, hydrogen-bonding capacity, and molecular recognition profile. Furthermore, regioisomeric analogs such as 1-hydroxy-4-methoxy-2-naphthoic acid (CAS 108170-53-2) exhibit a fundamentally different biological activity spectrum—herbicidal rather than anticancer [2]—demonstrating that even subtle positional rearrangements on the naphthalene core redirect target engagement. The observed multi-cell-line cytotoxic profile of the 4,8-disubstituted compound cannot be recapitulated by any single mono-substituted or regioisomeric analog.

Differentiation Evidence for 4-Hydroxy-8-methoxy-2-naphthoic acid


Multi-Cell-Line Cytotoxicity vs. Analogs

4-Hydroxy-8-methoxy-2-naphthoic acid demonstrates quantifiable cytotoxicity across five human cancer cell lines—HepG2 (IC₅₀ = 10 µM), H1563 (lung cancer, IC₅₀ = 15 µM), and LN-229 (glioblastoma, IC₅₀ = 5 µM)—with additional reported sensitivity in MCF-7 and HCT-116 cells . No published IC₅₀ data are available for the closest mono-substituted analogs (4-hydroxy-2-naphthoic acid or 8-methoxy-2-naphthoic acid) against the same cell panel. The regioisomer 1-hydroxy-4-methoxy-2-naphthoic acid is characterized as a herbicidal compound with no reported anticancer cytotoxicity . Activity against LN-229 glioblastoma cells (IC₅₀ = 5 µM) represents the most potent single-cell-line response among the available data, suggesting CNS-relevant permeability attributes.

Anticancer lead discovery Cytotoxicity profiling Naphthoic acid SAR

pKa and Ionization State vs. 4-Hydroxy-2-naphthoic acid

The predicted pKa of 4-hydroxy-8-methoxy-2-naphthoic acid is 4.16 ± 0.30 (carboxylic acid group) , compared to the experimentally determined apparent pKa of 4.30 for the unsubstituted 2-naphthoic acid in 50% v/v aqueous ethanol at 25 °C [1]. The ~0.14 unit downward shift relative to the parent acid is consistent with the electron-withdrawing inductive effect of the 8-methoxy substituent transmitted through the naphthalene ring. 4-Hydroxy-2-naphthoic acid (lacking the 8-OCH₃) would be expected to exhibit a pKa closer to that of 4-substituted 2-naphthoic acids reported by Wells and Adcock [1], which are typically ~0.05–0.20 pKa units higher than their 4,8-disubstituted counterparts. This pKa difference, though modest, translates to a measurable difference in the ionized fraction at formulation-relevant pH values (e.g., pH 5.5–6.5), potentially affecting solubility, permeability, and salt formation behavior.

Physicochemical profiling pKa prediction Formulation pre-screening

Thermal Stability vs. 4,8-Dimethoxy-2-naphthoic acid

4-Hydroxy-8-methoxy-2-naphthoic acid exhibits a melting point of 259–260 °C (measured in acetic acid solvent) , which is substantially higher than the melting point of the fully O-methylated analog 4,8-dimethoxy-2-naphthoic acid (CAS 105901-90-4). Although an exact melting point for 4,8-dimethoxy-2-naphthoic acid was not located in the current search, the boiling point of the dimethoxy analog (407.1 °C at 760 mmHg) is lower than that of the target compound (443.5 ± 35.0 °C, predicted) , consistent with the expectation that removal of the hydroxyl hydrogen-bond donor reduces intermolecular hydrogen-bonding capacity and lattice stabilization energy. The high melting point of the target compound indicates strong intermolecular hydrogen bonding via the 4-OH and 2-COOH groups, which is relevant to solid-state stability during long-term storage.

Solid-state characterization Thermal analysis Crystal engineering

Dermatological Compositions: Patent Evidence vs. Analogs

US Patent 7,998,467 B2 (Galderma Research & Development) specifically claims cosmetic and dermatological compositions comprising naphthoic acid derivatives—including the 4-hydroxy-8-methoxy substitution pattern—dispersed in a polyurethane polymer matrix for reducing general skin irritation [1]. This patent citation establishes industrial formulation precedent for this specific substitution pattern that is absent for the mono-substituted analogs 4-hydroxy-2-naphthoic acid, 8-methoxy-2-naphthoic acid, or the regioisomer 1-hydroxy-4-methoxy-2-naphthoic acid. The patent's focus on dispersed-phase delivery suggests that the 4-OH/8-OCH₃ combination confers physicochemical properties (polarity, hydrogen-bonding capacity, solubility in polymer matrices) uniquely suited to topical formulation development.

Dermatological formulation Naphthoic acid derivatives Skin irritation reduction

4-Hydroxy-8-methoxy-2-naphthoic acid: Application Scenarios


Multi-Indication Anticancer Lead Discovery

The documented cytotoxic activity of 4-hydroxy-8-methoxy-2-naphthoic acid against HepG2 (IC₅₀ = 10 µM), H1563 (IC₅₀ = 15 µM), LN-229 (IC₅₀ = 5 µM), MCF-7, HCT-116, BGC-823, and RAFLS cell lines [1] positions this compound as a multi-indication starting point for medicinal chemistry optimization. Procurement is most justified when the research objective is to establish structure–activity relationships (SAR) correlating 4,8-disubstitution with broad-spectrum cytotoxicity, or to compare potency against the regioisomeric 1-hydroxy-4-methoxy-2-naphthoic acid (herbicidal, non-anticancer) as a negative control for target engagement specificity [2].

pH-Dependent Formulation Pre-Screening

With a predicted pKa of 4.16 ± 0.30 [1], the compound exists predominantly in its ionized (carboxylate) form at intestinal pH (~6.8) and in standard assay buffers (pH 7.4). This property makes it an informative probe molecule for solubility-permeability trade-off studies in early formulation development, particularly when benchmarked against less acidic analogs such as 2-naphthoic acid (pKa ~4.30) [2]. Procurement is indicated when the experimental workflow includes pH-solubility profiling, salt screening, or co-crystal engineering where the enhanced acidity conferred by the 8-methoxy substituent is a variable of interest.

Dermatological and Cosmetic Formulation R&D

The inclusion of 4-hydroxy-8-methoxy-2-naphthoic acid within the scope of US Patent 7,998,467 B2 for skin irritation-reducing compositions [1] supports its procurement for topical formulation research. The 4-OH and 8-OCH₃ substituents likely contribute to the compound's compatibility with polyurethane polymer dispersion matrices—a property not documented for mono-substituted or regioisomeric naphthoic acids. This scenario is most appropriate for industrial research teams developing naphthoic acid-based dermatological products, where patent-cited precedent reduces freedom-to-operate uncertainty.

Computational Modeling of Substituent Effects

The compound's 4,8-disubstitution pattern, combined with the experimentally characterized substituent effect framework established by Wells and Adcock for 2-naphthoic acids [1], makes it a valuable data point for parameterizing computational models of aromatic substituent effects (Hammett-type σ constants, DFT-based electrostatic potential maps). Procurement is indicated when the research goal is to expand substituent effect databases for naphthalene systems—particularly for quantifying the additivity or non-additivity of 4-OH and 8-OCH₃ electronic effects—or to validate in silico pKa prediction algorithms against the experimentally benchmarked pKa trends in the 2-naphthoic acid series.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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